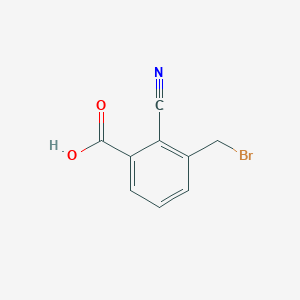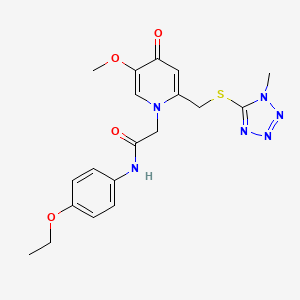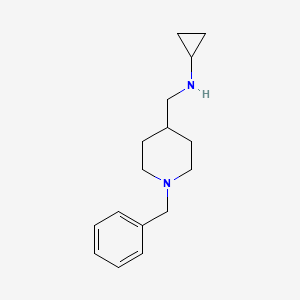
3-(Bromomethyl)-2-cyanobenzoic acid
Descripción general
Descripción
3-(Bromomethyl)-2-cyanobenzoic acid (BCB) is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of benzoic acid derivatives and is commonly used in organic synthesis. BCB has been found to have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-cyanobenzoic acid in its antitumor and anti-inflammatory activities is not fully understood. However, studies have suggested that 3-(Bromomethyl)-2-cyanobenzoic acid may inhibit the activity of certain enzymes involved in tumor growth and inflammation. 3-(Bromomethyl)-2-cyanobenzoic acid has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and reduce inflammation.
Biochemical and Physiological Effects
3-(Bromomethyl)-2-cyanobenzoic acid has been found to have several biochemical and physiological effects. Studies have shown that 3-(Bromomethyl)-2-cyanobenzoic acid can induce the production of cytokines, which are important signaling molecules involved in the immune response. 3-(Bromomethyl)-2-cyanobenzoic acid has also been found to reduce the levels of certain inflammatory markers in animal models. In addition, 3-(Bromomethyl)-2-cyanobenzoic acid has been found to have a low toxicity profile, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Bromomethyl)-2-cyanobenzoic acid in lab experiments is its high yield of synthesis, which makes it readily available for research purposes. 3-(Bromomethyl)-2-cyanobenzoic acid also has a low toxicity profile, which makes it safe to handle in the lab. However, one limitation of using 3-(Bromomethyl)-2-cyanobenzoic acid in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving 3-(Bromomethyl)-2-cyanobenzoic acid.
Direcciones Futuras
There are several future directions for research involving 3-(Bromomethyl)-2-cyanobenzoic acid. One area of research is to further investigate the mechanism of action of 3-(Bromomethyl)-2-cyanobenzoic acid in its antitumor and anti-inflammatory activities. This could involve identifying the specific enzymes and signaling pathways that are affected by 3-(Bromomethyl)-2-cyanobenzoic acid. Another area of research is to explore the potential of 3-(Bromomethyl)-2-cyanobenzoic acid in other fields, such as materials science and organic chemistry. 3-(Bromomethyl)-2-cyanobenzoic acid has been found to have potential as a building block for the synthesis of other compounds, and further research in this area could lead to the development of new materials and compounds with unique properties.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-cyanobenzoic acid has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, 3-(Bromomethyl)-2-cyanobenzoic acid has been found to have potential as an antitumor agent. Studies have shown that 3-(Bromomethyl)-2-cyanobenzoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(Bromomethyl)-2-cyanobenzoic acid has also been found to have potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-(bromomethyl)-2-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNOMITMKWAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728438 | |
| Record name | 3-(Bromomethyl)-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-cyanobenzoic acid | |
CAS RN |
920760-02-7 | |
| Record name | 3-(Bromomethyl)-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-sulfonamide](/img/structure/B3303427.png)


![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B3303446.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B3303448.png)


![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3303468.png)





